molecular formula C15H18N4O3S B254138 N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide

N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide

Cat. No. B254138
M. Wt: 334.4 g/mol
InChI Key: KQSUUFTUYHIQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in reasonable yields. In addition, this compound has been shown to have good stability under various conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide. One direction is to investigate the structure-activity relationship of this compound and its analogs. This can help to identify more potent and selective compounds for various applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosing regimen and potential side effects of this compound. Finally, this compound can be investigated for its potential applications in other fields of research, such as materials science and environmental science.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide involves several steps. The starting material is 4-butylaniline, which is reacted with ethyl chloroacetate to form N-ethyl-4-butylaniline. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with chloroacetyl chloride to form N-(4-butylphenyl)-2-chloroacetamide. Finally, the 2-chloroacetamide is reacted with sodium hydrosulfide to form the desired product.

Scientific Research Applications

N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins. In pharmacology, this compound has been investigated for its potential as a lead compound for the development of new drugs.

properties

Product Name

N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H18N4O3S/c1-2-3-4-10-5-7-11(8-6-10)16-12(20)9-23-14-13(21)17-15(22)19-18-14/h5-8H,2-4,9H2,1H3,(H,16,20)(H2,17,19,21,22)

InChI Key

KQSUUFTUYHIQBR-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)NC2=O

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)NC2=O

Origin of Product

United States

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